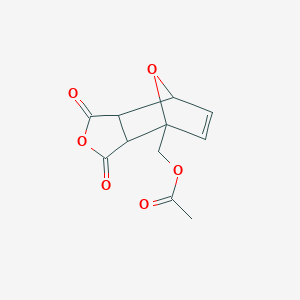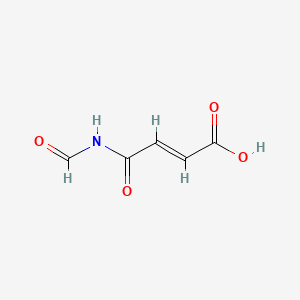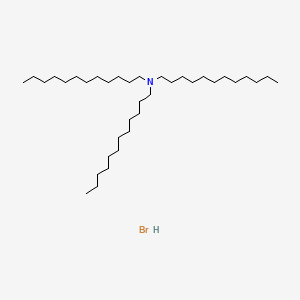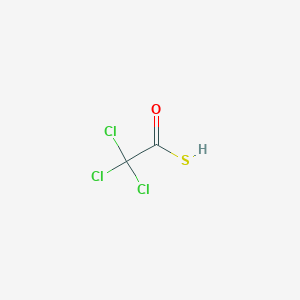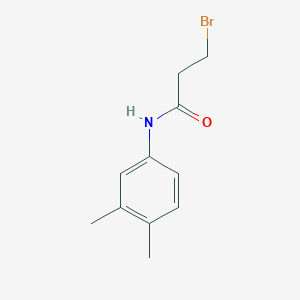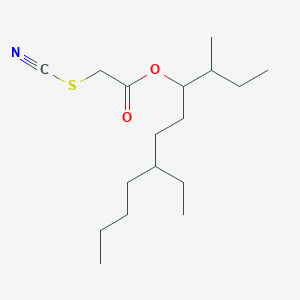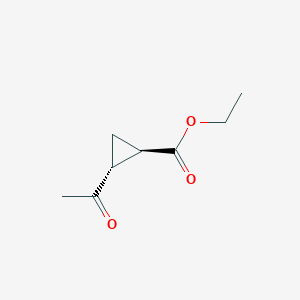
Ethyl (1R,2R)-2-acetylcyclopropane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (1R,2R)-2-acetylcyclopropane-1-carboxylate is a chiral compound with significant importance in organic chemistry. This compound is characterized by its cyclopropane ring, which is a three-membered ring structure, and the presence of both an acetyl group and an ethyl ester group. The stereochemistry of the compound is denoted by the (1R,2R) configuration, indicating the specific spatial arrangement of its atoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (1R,2R)-2-acetylcyclopropane-1-carboxylate typically involves the cyclopropanation of alkenes. One common method is the reaction of ethyl diazoacetate with an appropriate alkene in the presence of a catalyst such as rhodium or copper complexes. The reaction conditions often include a solvent like dichloromethane and temperatures ranging from 0°C to room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar cyclopropanation reactions but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the process. Additionally, biocatalytic methods using engineered enzymes have been explored for their high selectivity and environmentally friendly nature .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl (1R,2R)-2-acetylcyclopropane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted cyclopropane derivatives.
Applications De Recherche Scientifique
Ethyl (1R,2R)-2-acetylcyclopropane-1-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including as intermediates in drug synthesis.
Industry: Utilized in the production of fine chemicals and pharmaceuticals
Mécanisme D'action
The mechanism of action of Ethyl (1R,2R)-2-acetylcyclopropane-1-carboxylate involves its interaction with specific molecular targets. The compound’s cyclopropane ring can undergo strain-release reactions, making it reactive towards various nucleophiles and electrophiles. This reactivity is harnessed in synthetic applications to form new bonds and create complex structures .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl (1S,2S)-2-acetylcyclopropane-1-carboxylate: The enantiomer of the compound with different stereochemistry.
Methyl (1R,2R)-2-acetylcyclopropane-1-carboxylate: A similar compound with a methyl ester group instead of an ethyl ester group.
Ethyl (1R,2R)-2-methylcyclopropane-1-carboxylate: A compound with a methyl group instead of an acetyl group.
Propriétés
Numéro CAS |
13949-95-6 |
|---|---|
Formule moléculaire |
C8H12O3 |
Poids moléculaire |
156.18 g/mol |
Nom IUPAC |
ethyl (1R,2R)-2-acetylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C8H12O3/c1-3-11-8(10)7-4-6(7)5(2)9/h6-7H,3-4H2,1-2H3/t6-,7+/m0/s1 |
Clé InChI |
JWHOQERPMUIEOY-NKWVEPMBSA-N |
SMILES isomérique |
CCOC(=O)[C@@H]1C[C@H]1C(=O)C |
SMILES canonique |
CCOC(=O)C1CC1C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



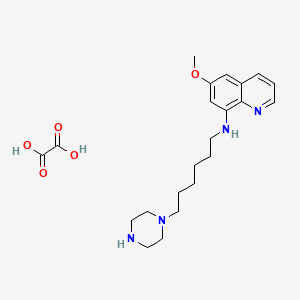
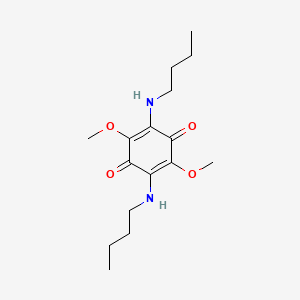
![6-[(4-Aminobenzoyl)amino]naphthalene-2-sulfonic acid](/img/structure/B14727454.png)
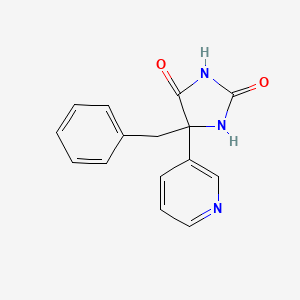

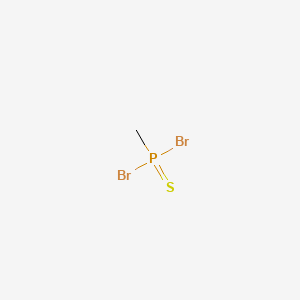
![[4-(2-Hydroxypropoxy)phenyl]arsonous acid](/img/structure/B14727475.png)
